molecular formula C24H24N2O4S B3531853 5-{3-ethoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{3-ethoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B3531853
M. Wt: 436.5 g/mol
InChI Key: VNUKCDMZOASYJE-UHFFFAOYSA-N
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Description

5-{3-ethoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

5-[[3-ethoxy-4-[(4-methylphenyl)methoxy]-5-prop-2-enylphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-4-6-18-11-17(12-19-22(27)25-24(31)26-23(19)28)13-20(29-5-2)21(18)30-14-16-9-7-15(3)8-10-16/h4,7-13H,1,5-6,14H2,2-3H3,(H2,25,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUKCDMZOASYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)C)CC=C)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-ethoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core dihydropyrimidine structure, followed by the introduction of the ethoxy, methylbenzyl, and prop-2-en-1-yl groups through various substitution reactions. The final step involves the formation of the thioxodihydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-{3-ethoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Various substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be harnessed for research into new drugs or therapies.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it shows activity against specific diseases.

    Industry: Its unique structure might make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 5-{3-ethoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Further research would be needed to elucidate these mechanisms in detail.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-{3-ethoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include other dihydropyrimidine derivatives, such as:

  • 5-{3-ethoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-3-ethylimidazolidine-2,4-dione
  • Various imidazole and indole derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness could make it particularly valuable for certain applications, such as the development of new drugs or materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-ethoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
Reactant of Route 2
5-{3-ethoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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